![molecular formula C18H20N4O3S B2481857 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1206987-48-5](/img/structure/B2481857.png)
2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
This compound is part of a broader class of chemicals known for their potential therapeutic activities, including antibacterial, antioxidant, and anti-inflammatory properties. Such compounds are often explored for their diverse biological activities and potential applications in pharmaceutical sciences.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide reacting with various thiol or thione derivatives to introduce the thioether linkage (Ramalingam, Ramesh, & Sreenivasulu, 2019). These processes are elucidated by IR, NMR, and Mass spectra analyses.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic techniques (IR, NMR), is pivotal in confirming the molecular configuration, geometry, and the presence of functional groups in synthesized compounds (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Compounds similar to the requested one undergo various chemical reactions, including interactions with hydrazine and cyanomethylene reagents, leading to the formation of new heterocyclic structures. These reactions are crucial for diversifying the chemical and pharmacological properties of these compounds (Mohamed, 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through a combination of techniques such as single-crystal X-ray diffraction and spectroscopy. These properties are essential for understanding the compound's behavior in biological systems and potential drug formulation applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and pKa, provide insight into the compound's potential interactions and mechanism of action within biological systems. For instance, the determination of pKa values helps predict the compound's ionization state under physiological conditions, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile (Duran & Canbaz, 2013).
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research on similar compounds, such as the synthesis of imidazole and thiadiazole derivatives, highlights their potential antimicrobial and antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity, suggesting that structurally related compounds may also possess such properties (K. Chkirate et al., 2019).
Synthesis of Novel Heterocycles
The synthesis of novel heterocycles incorporating thiadiazole moieties against specific targets like the cotton leafworm indicates the potential of these compounds in developing new insecticidal agents (A. Fadda et al., 2017). This suggests that similar research could explore the insecticidal properties of "2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide".
Biological Activity and Drug Design
Studies on imidazole derivatives targeting specific enzymes or receptors demonstrate the relevance of such compounds in drug design and biological research. For instance, the design and synthesis of imidazole derivatives for targeting the dihydropteroate synthase enzyme show appreciable antibacterial activity (Drashti G. Daraji et al., 2021). This indicates the potential for exploring the specific compound for similar biological targets.
properties
IUPAC Name |
2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-22-15(13-5-7-14(24-3)8-6-13)10-19-18(22)26-11-17(23)20-16-9-12(2)25-21-16/h5-10H,4,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQHSVWFURHQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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